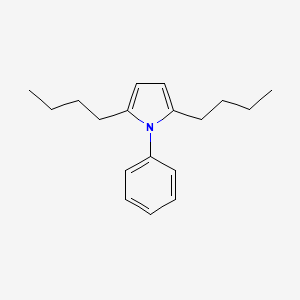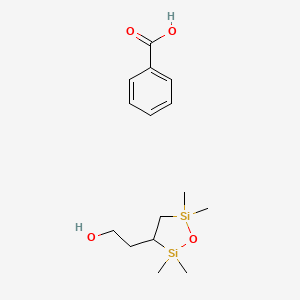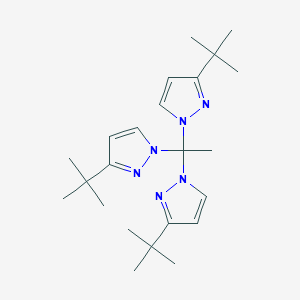![molecular formula C20H13N B14231018 2-[6-(3-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile CAS No. 823227-17-4](/img/structure/B14231018.png)
2-[6-(3-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[6-(3-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a nitrile group and a hex-3-ene-1,5-diyn-1-yl chain attached to a 3-methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(3-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Hex-3-ene-1,5-diyn-1-yl Chain: This can be achieved through a series of coupling reactions, such as Sonogashira coupling, which involves the reaction of an alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Attachment of the 3-Methylphenyl Group: The hex-3-ene-1,5-diyn-1-yl chain is then reacted with a 3-methylphenyl derivative under suitable conditions to form the desired product.
Introduction of the Benzonitrile Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-[6-(3-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution may involve reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alkanes.
科学的研究の応用
2-[6-(3-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving nitrile-containing compounds.
Medicine: Research into its potential therapeutic applications, such as its use as a precursor for drug development, is ongoing.
Industry: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism by which 2-[6-(3-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the nitrile group and the conjugated alkyne system. These functional groups can participate in various interactions, such as coordination with metal catalysts or nucleophilic attack by other reagents.
類似化合物との比較
Similar Compounds
- 2-[6-(3-Methoxyphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile
- 2-[6-(3-Cyanophenyl)-3-hexene-1,5-diyn-1-yl]benzonitrile
Uniqueness
2-[6-(3-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile is unique due to the presence of the 3-methylphenyl group, which can influence its chemical reactivity and physical properties
特性
CAS番号 |
823227-17-4 |
|---|---|
分子式 |
C20H13N |
分子量 |
267.3 g/mol |
IUPAC名 |
2-[6-(3-methylphenyl)hex-3-en-1,5-diynyl]benzonitrile |
InChI |
InChI=1S/C20H13N/c1-17-9-8-11-18(15-17)10-4-2-3-5-12-19-13-6-7-14-20(19)16-21/h2-3,6-9,11,13-15H,1H3 |
InChIキー |
HPZJZSLCNYMAEE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C#CC=CC#CC2=CC=CC=C2C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl [1-(benzeneseleninyl)hex-1-en-1-yl]phosphonate](/img/structure/B14230937.png)




![4-[4-(2-Hydroxypropan-2-yl)cyclohexylidene]butanal](/img/structure/B14230959.png)

![N~1~-[(3-Fluorophenyl)methyl]-N~2~-(2-methylbutan-2-yl)ethane-1,2-diamine](/img/structure/B14230985.png)
![Methyl 4-[(prop-2-yn-1-yl)oxy]but-2-yn-1-yl carbonate](/img/structure/B14230986.png)
![2,7-Dimethoxy-9-[(4-nitrophenyl)methylsulfinyl]acridine](/img/structure/B14230990.png)
![4-[2-[2-[(2-Fluorophenyl)methylamino]ethylamino]ethyl]phenol](/img/structure/B14230995.png)
![Boronic acid, [2-(4-boronobutyl)-6-(methoxymethoxy)phenyl]-](/img/structure/B14231003.png)
![1,4-Dioxaspiro[4.5]decane-8-acetamide, N,N,8-trimethyl-](/img/structure/B14231008.png)

